Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in organic synthesis and pharmaceutical research. The structure of this compound includes a piperidine ring substituted with a formyl group at the 3-position, an oxo group at the 4-position, and a tert-butyl ester at the 1-position.
Mechanism of Action
Target of Action
Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate, also known as 1-Boc-3-piperidone , is a pharmaceutical building block The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be used in the synthesis of various compounds
Biochemical Pathways
It is known to be used in the synthesis of various compounds , which may affect different biochemical pathways
Result of Action
As it is used in the synthesis of various compounds , its effects may vary depending on the specific compound it contributes to
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the formyl and oxo groups. One common method involves the use of tert-butyl 4-oxopiperidine-1-carboxylate as a starting material. This compound can be reacted with formylating agents under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Tert-butyl 3-carboxy-4-oxopiperidine-1-carboxylate.
Reduction: Tert-butyl 3-hydroxyl-4-oxopiperidine-1-carboxylate.
Substitution: 3-formyl-4-oxopiperidine-1-carboxylic acid.
Scientific Research Applications
Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-oxopiperidine-1-carboxylate: Lacks the formyl group at the 3-position.
Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate: Contains a fluoro group instead of a formyl group at the 3-position.
Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate: Contains dimethoxy groups at the 4-position
Uniqueness
Tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate is unique due to the presence of both formyl and oxo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 3-formyl-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h7-8H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIQUKVRBZWAMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679981 |
Source
|
Record name | tert-Butyl 3-formyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100501-55-1 |
Source
|
Record name | tert-Butyl 3-formyl-4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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